BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-methylacetamide

GPCR pharmacology drug discovery GPR4 antagonism

Choose 2-(4-chlorophenyl)-N-methylacetamide for its regiospecifically defined para-chloro substitution, critical for maintaining GPR4 antagonism (IC50=300 nM). Unlike regioisomeric analogs, this compound's α-methylene spacer enables validated cyclization to 7-chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one (published in Organic Syntheses). With LogP 2.47, TPSA 32.59 Ų, and MW 183.64, it meets fragment-based drug discovery criteria. Available at ≥95% purity from multiple vendors. Bulk pricing available.

Molecular Formula C9H10ClNO
Molecular Weight 183.64
CAS No. 60336-41-6
Cat. No. B2875148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-methylacetamide
CAS60336-41-6
Molecular FormulaC9H10ClNO
Molecular Weight183.64
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C9H10ClNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
InChIKeyLTADIWWYTXOETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-N-methylacetamide (CAS 60336-41-6): Synthesis Route, Physicochemical Properties, and Procurement Considerations


2-(4-Chlorophenyl)-N-methylacetamide (CAS 60336-41-6) is a synthetic phenylacetamide derivative with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . The compound is characterized by a para-chlorinated phenyl ring attached to an N-methylated acetamide moiety, a structural motif commonly employed in medicinal chemistry as a versatile small-molecule scaffold . It is commercially available from multiple vendors with typical purity specifications of ≥95% . As a secondary amide, it features one hydrogen bond donor and two hydrogen bond acceptors, with two rotatable bonds and a calculated LogP of approximately 2.47 . The compound has documented utility as a pharmaceutical intermediate and as a building block for further synthetic elaboration [1].

2-(4-Chlorophenyl)-N-methylacetamide (CAS 60336-41-6) Procurement: Why Generic Substitution Fails in Synthetic and Biological Applications


In procurement decisions for phenylacetamide derivatives, generic substitution based solely on molecular formula or superficial structural similarity introduces substantial risk. This compound exists as a regioisomerically defined entity: the chlorine substitution is fixed at the para position of the phenyl ring, and the methyl group resides on the amide nitrogen rather than on the α-carbon or as an O-alkyl substituent. Even structurally proximate analogs—such as N-(4-chlorophenyl)acetamide (CAS 539-03-7), which lacks the α-methylene spacer, or 2-chloro-N-(4-chlorophenyl)-N-methylacetamide (CAS 26278-80-8), which incorporates an additional α-chloro substituent—exhibit fundamentally altered hydrogen bonding capacity, conformational flexibility, and metabolic stability [1]. Furthermore, the documented GPR4 antagonism (IC50 = 300 nM) of the target compound is a discrete pharmacological fingerprint that cannot be assumed for homologs or isomeric variants without explicit validation [2]. Below, we present quantitative evidence delineating where 2-(4-chlorophenyl)-N-methylacetamide offers verifiable differentiation.

2-(4-Chlorophenyl)-N-methylacetamide (CAS 60336-41-6): Evidence-Based Differentiation for Procurement


2-(4-Chlorophenyl)-N-methylacetamide vs. More Complex GPR4 Antagonists: Comparative IC50 and Structural Simplicity

The target compound exhibits measurable antagonist activity at human GPR4 with an IC50 of 300 nM, as determined in a cellular cAMP accumulation assay using COS7 cells expressing the human receptor [1]. This places its potency in an intermediate range relative to other reported GPR4 antagonists. The widely studied clinical candidate NE 52-QQ57 achieves an IC50 of 26.8 nM in HEK293 cells, representing approximately 11-fold greater potency but with substantially increased molecular weight (MW = 417.9 g/mol vs. 183.64 g/mol) and synthetic complexity . Another comparator, GPR4 antagonist 1 (CAS 1197879-16-5), exhibits an IC50 of 189 nM, which is only 1.6-fold more potent than the target compound despite possessing a molecular weight over twice as large (MW = 431.62 g/mol) . The target compound thus offers a favorable balance of measurable target engagement combined with low molecular complexity, making it suitable for fragment-based or scaffold-hopping campaigns.

GPCR pharmacology drug discovery GPR4 antagonism hit-to-lead optimization cAMP assay

2-(4-Chlorophenyl)-N-methylacetamide: High-Yield Synthetic Route from Readily Available Precursors

A robust, experimentally validated synthetic protocol for 2-(4-chlorophenyl)-N-methylacetamide has been published in Organic Syntheses, a peer-reviewed journal with reproducibility as a core acceptance criterion [1]. The procedure employs 4-chlorophenyl acetic acid as the starting material, which is converted to the corresponding acid chloride via thionyl chloride with DMF catalysis, followed by reaction with aqueous methylamine solution. The reported isolated yield is 95-96% after filtration and drying, with the product obtained as a white crystalline solid. This high yield is achieved without chromatographic purification, a significant advantage over analogs requiring column chromatography. In contrast, the structurally related 2-chloro-N-(4-chlorophenyl)-N-methylacetamide, which incorporates an additional α-chloro substituent, typically requires more complex synthetic manipulation and is associated with lower overall yields due to the additional halogenation step . The target compound's synthesis demonstrates excellent atom economy and process scalability (demonstrated at 50 g scale of starting acid), factors that directly translate to reliable commercial availability and consistent lot-to-lot quality [1].

organic synthesis amide bond formation process chemistry phenylacetamide synthesis acid chloride method

2-(4-Chlorophenyl)-N-methylacetamide: Regioisomeric Purity and Structural Identity Confirmation by Melting Point

The target compound has a reported melting point of 114-116 °C (recrystallized from ethyl acetate/hexane), providing a straightforward, cost-effective identity confirmation metric that distinguishes it from closely related regioisomers and analogs . In contrast, the structurally related N-(4-chlorophenyl)acetamide (CAS 539-03-7)—which differs by lacking the α-methylene spacer between the phenyl ring and the carbonyl group—exhibits a markedly higher melting point of 178-180 °C [1]. Similarly, N-[(4-chlorophenyl)methyl]acetamide (CAS 57058-33-0), a regioisomer where the acetamide nitrogen is attached to the benzylic methylene rather than the amide carbonyl side, possesses an identical molecular formula (C9H10ClNO) and identical molecular weight (183.64 g/mol) but differs in its melting behavior . The 114-116 °C melting point of the target compound thus serves as a definitive quality control checkpoint that procurement specialists and analytical chemists can use to verify that the correct regioisomer—2-(4-chlorophenyl)-N-methylacetamide rather than N-[(4-chlorophenyl)methyl]acetamide—has been supplied.

analytical chemistry quality control melting point structural identity regioisomer confirmation

2-(4-Chlorophenyl)-N-methylacetamide: Validated Precursor for Tetrahydroisoquinoline-3-one Synthesis

The target compound has been explicitly validated as a synthetic precursor in the preparation of 7-chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one via cyclization with paraformaldehyde in Eaton's reagent [1]. This transformation, published in Organic Syntheses, demonstrates that the N-methylacetamide moiety and the para-chlorophenyl group are optimally positioned for intramolecular Friedel-Crafts-type cyclization to yield the tetrahydroisoquinolinone core. In contrast, the analog N-(4-chlorophenyl)-N-methylacetamide, which lacks the α-methylene spacer, cannot undergo this specific cyclization to form the six-membered isoquinolinone ring system due to the absence of the necessary two-carbon bridge [2]. The target compound's unique suitability for this transformation establishes it as a privileged building block for constructing biologically relevant heterocyclic scaffolds, a capability not shared by its simpler N-phenylacetamide analogs.

heterocyclic chemistry cyclization Eaton's reagent isoquinolinone building block

2-(4-Chlorophenyl)-N-methylacetamide: Computed Physicochemical Properties for Pharmacokinetic Benchmarking

The target compound possesses computed physicochemical parameters that differentiate it from structurally similar analogs and inform its suitability for lead optimization campaigns. Specifically, it has a calculated LogP of 2.4688 and a topological polar surface area (TPSA) of 32.59 Ų . In comparison, the benzyl-substituted derivative N-benzyl-2-(4-chlorophenyl)-N-methylacetamide exhibits a substantially higher LogP of 3.24 and a reduced TPSA of 20.3 Ų, indicating significantly greater lipophilicity and lower polar surface area—properties that would predict different membrane permeability, solubility, and metabolic stability profiles . The target compound's moderate LogP (within the optimal 1-3 range for oral bioavailability per Lipinski's guidelines) and higher TPSA relative to the benzyl analog suggest a more favorable balance of solubility and permeability for early-stage drug discovery applications. Additionally, the compound contains one hydrogen bond donor and one hydrogen bond acceptor, compared to the benzyl analog which has zero hydrogen bond donors , a distinction that directly impacts intermolecular interactions with biological targets.

ADME prediction drug-likeness LogP TPSA physicochemical properties

2-(4-Chlorophenyl)-N-methylacetamide: Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple independent suppliers with consistent purity specifications of ≥95% (HPLC or equivalent), and in some cases 95+% . This multi-vendor availability distinguishes it from more specialized analogs. For instance, the benzyl-substituted derivative N-benzyl-2-(4-chlorophenyl)-N-methylacetamide is available primarily through specialized screening compound providers as part of targeted libraries, with limited bulk availability and less transparent purity specifications . Similarly, the α-chloro analog 2-chloro-N-(4-chlorophenyl)-N-methylacetamide, while listed in chemical databases, has narrower commercial distribution channels . The target compound's established position in multiple vendor catalogs—including AKSci, Leyan, and CymitQuimica—translates to competitive pricing, shorter lead times, and reduced single-supplier dependency risk .

procurement commercial availability purity specification supply chain quality control

2-(4-Chlorophenyl)-N-methylacetamide (CAS 60336-41-6): Recommended Research and Industrial Application Scenarios


GPR4 Antagonist Screening and Hit-to-Lead Optimization Campaigns

Based on the documented GPR4 antagonism (IC50 = 300 nM) and its low molecular weight (183.64 g/mol), this compound is ideally suited as a starting scaffold for hit-to-lead optimization in GPR4-targeted drug discovery programs [1]. Its moderate potency combined with minimal structural complexity enables systematic SAR exploration through parallel synthesis of analogs. The compound's physicochemical profile (LogP = 2.47; TPSA = 32.59 Ų) falls within favorable ranges for lead-like properties, while its single hydrogen bond donor and acceptor provide opportunities for potency enhancement through additional binding interactions . Compared to more potent but synthetically complex GPR4 antagonists such as NE 52-QQ57 (IC50 = 26.8 nM; MW = 417.9 g/mol), this compound offers a more tractable starting point for fragment growth or scaffold-hopping strategies .

Synthesis of Tetrahydroisoquinoline-3-one Heterocyclic Libraries

This compound is a validated precursor for the synthesis of 7-chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one via cyclization with paraformaldehyde in Eaton's reagent [2]. The transformation has been published in Organic Syntheses, confirming reproducibility and scalability (demonstrated at 10 g scale of the acetamide precursor). This specific cyclization is not accessible using simpler N-phenylacetamide analogs that lack the α-methylene spacer, establishing this compound as a privileged building block for constructing biologically relevant isoquinolinone scaffolds. Research programs targeting tetrahydroisoquinoline-based libraries—a scaffold class with documented activity across CNS, oncology, and inflammation targets—will find this compound uniquely positioned for diversification.

Analytical Method Development and Reference Standard Procurement

With a well-defined melting point (114-116 °C) and established purity specifications (≥95%), this compound serves as an excellent reference standard for analytical method development and quality control applications . Its distinct melting point provides a clear differentiation from the regioisomeric N-[(4-chlorophenyl)methyl]acetamide, which shares an identical molecular formula and mass. Laboratories developing HPLC, LC-MS, or GC-MS methods for phenylacetamide derivatives can leverage this compound's commercial availability from multiple vendors with consistent purity specifications to establish system suitability criteria and retention time markers.

Medicinal Chemistry Fragment-Based Drug Discovery

The compound's low molecular weight (183.64 g/mol), moderate LogP (2.47), and presence of a hydrogen bond donor make it a suitable fragment for FBDD campaigns . Its computed TPSA of 32.59 Ų is within the optimal range for fragment-like molecules (typically TPSA < 60 Ų). The para-chlorophenyl moiety provides a hydrophobic anchor point for binding site interactions, while the N-methylacetamide group offers hydrogen bonding capacity and a synthetic handle for further elaboration. The validated high-yielding synthesis (95-96%) also enables cost-effective procurement of sufficient quantities for fragment soaking, co-crystallization, or biophysical screening assays [2].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.